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Compound of Interest

Compound Name: 3-Bromo-4-methoxybiphenyl

Cat. No.: B1266917 Get Quote

3-Bromo-4-methoxybiphenyl is a substituted aromatic compound featuring a biphenyl core.

This structure is of significant interest in medicinal chemistry and materials science due to its

rigid framework, which is often found in bioactive molecules. The presence of a bromine atom

provides a crucial synthetic handle for further molecular elaboration, while the methoxy group

modulates electronic properties and solubility.

Nomenclature and Identifiers
Correctly identifying a chemical entity is critical for reproducibility and safety. The standard

identifiers for this compound are as follows:

Systematic IUPAC Name: 2-bromo-1-methoxy-4-phenylbenzene[1][2]

Common Name: 3-Bromo-4-methoxybiphenyl

CAS Number: 74447-73-7[1][3]

Synonyms: 3-BROMO-4-METHOXY-1,1'-BIPHENYL, DTXSID40294289[1][4]

Physicochemical Properties
The compound's physical and chemical properties dictate its behavior in experimental settings,

from reaction conditions to formulation. The following table summarizes its key computed

descriptors.
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Property Value Source

Molecular Formula C₁₃H₁₁BrO [1][3]

Molecular Weight 263.13 g/mol [1][3]

Monoisotopic Mass 261.99933 Da [1][2]

Calculated XLogP3 4.2 [1]

SMILES
COC1=C(C=C(C=C1)C2=CC=

CC=C2)Br
[2]

InChIKey
QJGJVVIDRMVQMR-

UHFFFAOYSA-N
[1][2]

Part 2: Synthesis and Derivatization Strategy
The synthesis of unsymmetrical biaryls like 3-Bromo-4-methoxybiphenyl is most effectively

achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is the

industry-standard method due to its mild reaction conditions, exceptional tolerance of various

functional groups, and the commercial availability of its precursors.

Recommended Synthesis: Suzuki-Miyaura Cross-
Coupling
The most logical and robust pathway involves the palladium-catalyzed reaction between an

appropriately substituted aryl halide and a boronic acid. For this target, coupling phenylboronic

acid with a dihalogenated anisole precursor is a highly efficient approach.

Causality of Choice: This specific pairing is chosen because phenylboronic acid is a common,

inexpensive starting material. The key intermediate, a dihalogenated anisole, allows for a

selective coupling at one position while leaving the bromine atom intact for subsequent

derivatization—a critical feature for creating a library of analogues in a drug discovery

campaign.

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere,

add 4-bromo-2-iodoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate

(2.0 eq).
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Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1

ratio). The aqueous component is crucial for the Suzuki catalytic cycle.

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05

eq) to the stirring mixture. The bright yellow color of the catalyst should be apparent.

Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous

stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or

LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Add deionized water and

extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude

residue is then purified by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to yield the pure product.
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Reaction Setup

Execution

Workup & Purification

1. Combine Reactants:
- 4-Bromo-2-iodoanisole

- Phenylboronic Acid
- K₂CO₃

2. Add Degassed Solvents:
(Toluene/Ethanol/Water)

3. Add Catalyst:
Pd(PPh₃)₄

4. Heat to Reflux
(6-12 hours)

5. Aqueous Workup
(Water/EtOAc Extraction)

6. Column Chromatography

Pure 3-Bromo-4-methoxybiphenyl

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling workflow.
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Potential for Derivatization
The bromine atom on the synthesized core is not an endpoint but a gateway. It serves as a

highly versatile handle for subsequent functionalization, enabling the rapid generation of

diverse chemical libraries. This is a key strategy in modern drug design, allowing for the

systematic optimization of a lead compound's Structure-Activity Relationship (SAR).

Further Cross-Coupling Reactions

3-Bromo-4-methoxybiphenyl
(Core Scaffold)

Suzuki Coupling
(Aryl Boronic Acids)

Sonogashira Coupling
(Alkynes)

Buchwald-Hartwig
(Amines, Alcohols)

Diverse Library of
Drug Candidates

Click to download full resolution via product page

Caption: Derivatization strategy from the core scaffold.

Part 3: Applications in Drug Discovery
The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in

drugs and clinical candidates. Its rigid nature helps to pre-organize appended functional groups

for optimal interaction with biological targets. Introducing bromine into such structures is a

known strategy for enhancing binding affinity and modulating metabolic stability[5].

Compounds containing bromo-methoxy-phenyl motifs have demonstrated significant biological

activity. For instance, certain sulfonamide derivatives with this structural feature are potent

cytotoxic agents that inhibit microtubule polymerization, a validated anti-cancer target[6].

Furthermore, related benzophenone structures are known to inhibit key inflammatory signaling

pathways such as NF-κB, highlighting the therapeutic potential of this chemical space[7]. The
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primary application of 3-Bromo-4-methoxybiphenyl is as a key intermediate for synthesizing

these more complex, biologically active molecules[8].

Part 4: Spectroscopic and Safety Data
Structural Confirmation
Following synthesis, the identity and purity of 3-Bromo-4-methoxybiphenyl must be confirmed

using standard analytical techniques. Spectral data for this compound can be found in public

databases.[1]

Mass Spectrometry (MS): Will show a characteristic isotopic pattern for the bromine atom

(¹⁹Br/⁸¹Br in ~1:1 ratio), confirming its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide the

definitive structural fingerprint, showing the specific arrangement of protons and carbons.

Infrared (IR) Spectroscopy: Will show characteristic peaks for aromatic C-H and C-O-C

(ether) stretches.

Safety and Handling Protocols
As a halogenated organic compound, 3-Bromo-4-methoxybiphenyl requires careful handling

to minimize exposure.

GHS Hazard Identification: According to aggregated data, this compound is classified as a

hazardous substance with the following warnings[1][9]:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Adherence to proper PPE is mandatory to ensure

laboratory safety.
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Body Part Required PPE Specifications

Eyes/Face Safety Goggles / Face Shield

Must conform to EN 166 (EU)

or NIOSH (US) standards. A

face shield is recommended

for splash hazards.[10]

Skin
Chemical-Resistant Gloves &

Lab Coat

Wear impervious gloves (e.g.,

nitrile rubber). A full lab coat

must be worn and buttoned.

[10]

Respiratory Fume Hood / Respirator

All handling of the solid and its

solutions should occur in a

certified chemical fume hood.

[10]

Emergency First-Aid Procedures[9]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under

the eyelids. Seek immediate medical attention.

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If

skin irritation persists, consult a physician.

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical

attention if symptoms occur.

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce

vomiting. Seek medical attention if symptoms occur.

Conclusion
3-Bromo-4-methoxybiphenyl is more than a simple chemical; it is a strategic building block

for advanced research. Its well-defined structure, coupled with the synthetic versatility afforded

by the bromine atom, makes it an invaluable intermediate in the development of novel

therapeutics and functional materials. Understanding its synthesis, derivatization potential, and
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safe handling protocols, as outlined in this guide, empowers researchers to fully leverage its

capabilities in their scientific pursuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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